2-Bromo-6-((piperidin-3-ylmethyl)thio)pyridine hydrochloride
Overview
Description
2-Bromo-6-((piperidin-3-ylmethyl)thio)pyridine hydrochloride is a chemical compound with the molecular formula C11H16BrClN2S and a molecular weight of 323.68 g/mol . This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-((piperidin-3-ylmethyl)thio)pyridine hydrochloride typically involves the reaction of 2-bromopyridine with piperidin-3-ylmethanethiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-((piperidin-3-ylmethyl)thio)pyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and ethanol.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include reduced pyridine derivatives.
Scientific Research Applications
2-Bromo-6-((piperidin-3-ylmethyl)thio)pyridine hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and in the preparation of complex molecules.
Biology: In the study of biological pathways and as a potential inhibitor of certain enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-((piperidin-3-ylmethyl)thio)pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromopyridine: A related compound with similar reactivity but lacking the piperidin-3-ylmethylthio group.
2-Chloropyridine: Another similar compound with a chlorine atom instead of bromine.
2-Iodopyridine: Similar structure but with an iodine atom.
Uniqueness
2-Bromo-6-((piperidin-3-ylmethyl)thio)pyridine hydrochloride is unique due to the presence of the piperidin-3-ylmethylthio group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific research and industrial applications .
Properties
IUPAC Name |
2-bromo-6-(piperidin-3-ylmethylsulfanyl)pyridine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2S.ClH/c12-10-4-1-5-11(14-10)15-8-9-3-2-6-13-7-9;/h1,4-5,9,13H,2-3,6-8H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUQLBDQSBYEHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CSC2=NC(=CC=C2)Br.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1417794-00-3 | |
Record name | Pyridine, 2-bromo-6-[(3-piperidinylmethyl)thio]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1417794-00-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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